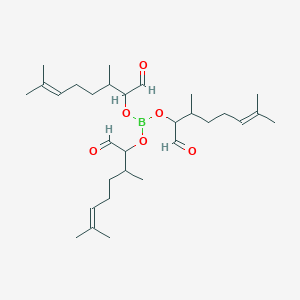![molecular formula C8H7BrN2S B14265049 1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole CAS No. 134135-36-7](/img/structure/B14265049.png)
1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole is a chemical compound that features a brominated thiophene ring attached to an imidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole typically involves the bromination of thiophene followed by the formation of the imidazole ring. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by imidazole ring formation. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may yield various substituted imidazole derivatives.
Applications De Recherche Scientifique
1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole involves its interaction with specific molecular targets. The brominated thiophene ring and imidazole moiety can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(5-Bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine: Similar structure but with a pyrazole ring instead of an imidazole ring.
(5-Bromothiophen-2-yl)methylamine: Similar structure but with a methylamine group instead of an imidazole ring.
5-Bromo-2-thiophenecarboxaldehyde: Similar structure but with a carboxaldehyde group instead of an imidazole ring.
Uniqueness
1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole is unique due to its combination of a brominated thiophene ring and an imidazole moiety. This combination provides distinct chemical and biological properties that can be leveraged in various applications.
Propriétés
Numéro CAS |
134135-36-7 |
|---|---|
Formule moléculaire |
C8H7BrN2S |
Poids moléculaire |
243.13 g/mol |
Nom IUPAC |
1-[(5-bromothiophen-2-yl)methyl]imidazole |
InChI |
InChI=1S/C8H7BrN2S/c9-8-2-1-7(12-8)5-11-4-3-10-6-11/h1-4,6H,5H2 |
Clé InChI |
XBNBQTNJANLCSU-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=N1)CC2=CC=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


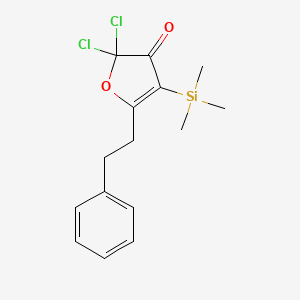
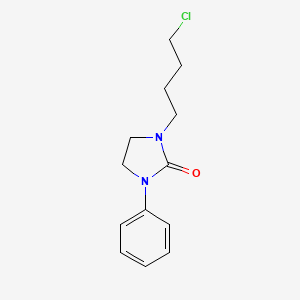
![3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14264987.png)
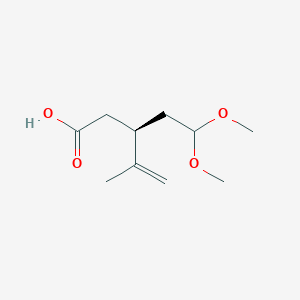
![4,4'-Sulfanediylbis[N-(4-chlorophenyl)benzamide]](/img/structure/B14264997.png)
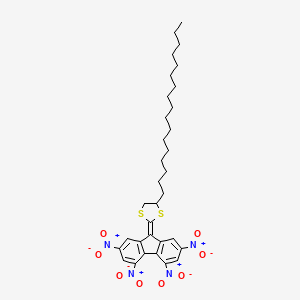
![8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B14265003.png)
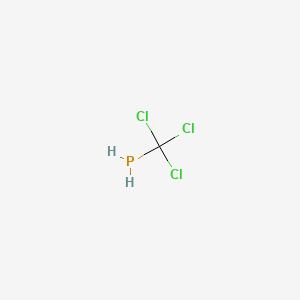
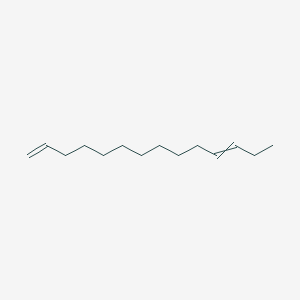
![(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxy-propanoyl]amino]-3-hydroxy-butanoyl]amino]-4-methyl-pentanoyl]amino]-4-oxo-butanoyl]amino]-3-phenyl-propanoic acid](/img/structure/B14265016.png)
![N,N-Diphenyl-4-[2-phenyl-3-(thiophen-2-yl)prop-1-en-1-yl]aniline](/img/structure/B14265032.png)
![5,5'-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]](/img/structure/B14265037.png)
